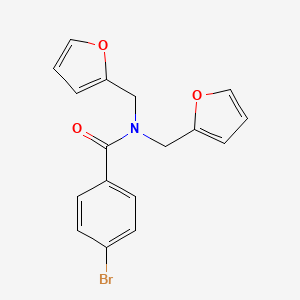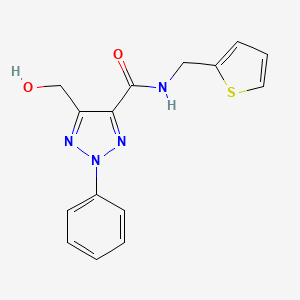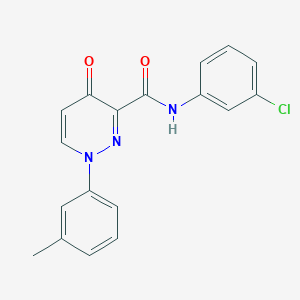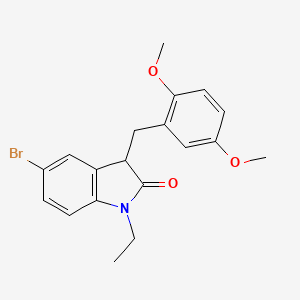![molecular formula C22H21N3O B11373707 N-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11373707.png)
N-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-naphthalenemethylamine hydrochloride , is a chemical compound with the molecular formula C₁₂H₁₄ClN. It is a white crystalline powder with a melting point of 190°C to 193°C . This compound is an intermediate used in the synthesis of various pharmaceuticals.
Preparation Methods
The synthetic route for N-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}acetamide involves the following steps:
Naphthalene Derivatization: Start with naphthalene and introduce a benzimidazole moiety through a suitable reaction (e.g., condensation or substitution).
Methylation: Methylate the benzimidazole-naphthalene intermediate using methylamine or its derivatives.
Acetylation: Acetylate the resulting compound to obtain this compound.
Industrial production methods may vary, but these steps outline the general process.
Chemical Reactions Analysis
N-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzimidazole or naphthalene ring can be replaced. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., alkyl halides).
Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a precursor for drug synthesis.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could be used in the development of novel materials or catalysts.
Mechanism of Action
The exact mechanism by which N-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}acetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-methyl-N-[[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C22H21N3O/c1-16(26)24(2)15-22-23-20-12-5-6-13-21(20)25(22)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13H,14-15H2,1-2H3 |
InChI Key |
BEKRXVFZDURVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11373642.png)

![8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11373648.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11373653.png)

![4,6-dimethyl-N-(2-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11373660.png)
![5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11373671.png)

![N-[2-(azepan-1-ylmethyl)-1-methyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B11373709.png)
![5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11373712.png)

![5-chloro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11373721.png)
![2-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11373724.png)
![N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexanamide](/img/structure/B11373728.png)
